Bienvenue dans la boutique en ligne BenchChem!

7-Bromo-8-chlorochroman-4-one

SIRT2 inhibition halogen bonding regioisomer SAR

7-Bromo-8-chlorochroman-4-one (CAS 1273598-25-6; MFCD18648675) is a dihalogenated chroman-4-one derivative bearing bromine at the 7-position and chlorine at the 8-position of the fused benzopyranone scaffold. With molecular formula C₉H₆BrClO₂ and a molecular weight of 261.5 g/mol, it belongs to the privileged chroman-4-one family—a class extensively pursued as selective sirtuin 2 (SIRT2) inhibitors, anti-parasitic agents, and synthetic building blocks for peptidomimetics.

Molecular Formula C9H6BrClO2
Molecular Weight 261.50 g/mol
Cat. No. B12428221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8-chlorochroman-4-one
Molecular FormulaC9H6BrClO2
Molecular Weight261.50 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=CC(=C2Cl)Br
InChIInChI=1S/C9H6BrClO2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2
InChIKeyQSHJWFRHABUEIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-8-chlorochroman-4-one – Core Identity, Structure, and Physicochemical Baseline for Informed Procurement


7-Bromo-8-chlorochroman-4-one (CAS 1273598-25-6; MFCD18648675) is a dihalogenated chroman-4-one derivative bearing bromine at the 7-position and chlorine at the 8-position of the fused benzopyranone scaffold . With molecular formula C₉H₆BrClO₂ and a molecular weight of 261.5 g/mol, it belongs to the privileged chroman-4-one family—a class extensively pursued as selective sirtuin 2 (SIRT2) inhibitors, anti-parasitic agents, and synthetic building blocks for peptidomimetics [1]. Its ortho-dihalogenation pattern (Br–Cl vicinal substitution) distinguishes it from the more commonly studied 6,8-dihalogenated regioisomers and creates a unique electronic and steric profile that directly governs reactivity in cross-coupling, nucleophilic aromatic substitution, and metal-halogen exchange chemistries [2]. Commercially available at purities of 95–98% with batch-specific QC certificates (NMR, HPLC, GC) , the compound is shipped at ambient temperature and stored at 2–8°C under dry, sealed conditions .

Why 7-Bromo-8-chlorochroman-4-one Cannot Be Swapped with 6,8-Dihalo or 8-Bromo-6-chloro Regioisomers


In the chroman-4-one pharmacophore, halogen position is the single most powerful determinant of both target engagement and synthetic reactivity. The widely cited 2012 and 2014 SIRT2 inhibitor series established that 6- and 8-positions accommodate electron-withdrawing halogens to achieve low-micromolar IC₅₀ values, whereas 7-substitution—when tested in related chromen-4-one DNA-PK inhibitor libraries—was explicitly disfavored for certain target interactions [1] [2]. This means a 6,8-dibromo or 8-bromo-6-chloro compound cannot simply be interchanged with a 7-bromo-8-chloro analogue without fundamentally altering: (i) halogen-bonding geometry with backbone carbonyls in the binding pocket, (ii) the π–π stacking trajectory of the halogenated aromatic ring with conserved phenylalanine residues, and (iii) the regioselectivity of subsequent palladium-catalyzed functionalization for late-stage diversification [3]. For application-driven procurement, ordering the wrong regioisomer yields data that is neither mechanistically interpretable nor synthetically transferable.

7-Bromo-8-chlorochroman-4-one: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Identity: 7-Br-8-Cl vs. 8-Br-6-Cl Substitution Produces Fundamentally Distinct Halogen-Bonding Geometry in SIRT2 Binding Pockets

The 7-bromo-8-chloro substitution pattern places the chlorine atom at the 8-position ortho to the pyran oxygen, whereas the most studied SIRT2 inhibitor scaffold uses an 8-bromo-6-chloro arrangement. In the 2014 SIRT2 homology model (based on PDB 1J8F/3ZGO templates), the 6-chloro substituent of inhibitor 6f forms a defined halogen bond with the backbone carbonyl of His187 (Cl···O distance 3.7 Å, C–Cl···O angle 163.5°) while the 8-bromo occupies a hydrophobic pocket formed by Leu103, Phe119, Leu138, and Phe190 [1]. A 7-bromo-8-chloro isomer swaps these interactions: bromine is now positioned at the site previously occupied by chlorine, altering both the halogen-bonding electron density and the van der Waals contact surface. The consequence is that SAR established for 6,8-disubstituted chroman-4-ones cannot be extrapolated to the 7,8-series without de novo experimental validation [2].

SIRT2 inhibition halogen bonding regioisomer SAR

Absence of 2-Alkyl Substitution Creates a Versatile Diversifiable Core vs. Pre-functionalized 2-Pentyl Chroman-4-ones

The most potent SIRT2 inhibitors in the chroman-4-one class invariably bear a hydrophobic alkyl or heteroaryl substituent at the 2-position (e.g., 2-pentyl, 2-(pyridin-3-yl)ethyl), which is essential for activity: 6-bromochroman-4-one lacking a 2-substituent shows no SIRT2 inhibition, while the 2-pentyl analogue 6h exhibits 70% inhibition at 200 μM [1]. 7-Bromo-8-chlorochroman-4-one is supplied as the unsubstituted 2-H scaffold, providing a single, validated intermediate for divergent aldol condensation, Michael addition, or metal-catalyzed cross-coupling at C2. In contrast, procurement of pre-functionalized 2-pentyl or 2-benzyl chroman-4-one building blocks commits the user to a single SAR vector and precludes modular library synthesis [2].

synthetic intermediate scaffold diversification C2 functionalization

Vicinal Dihalogenation (Ortho Br–Cl) vs. Meta Dihalogenation (6,8-Pattern): Differentiated Reactivity in Pd-Catalyzed Cross-Coupling

The 7-bromo-8-chloro substitution pattern places two different halogen atoms in an ortho relationship on the benzene ring of the chroman-4-one core. This vicinal dihalogenation creates a unique chemoselectivity profile for sequential cross-coupling: the C–Br bond (bond dissociation energy ~80 kcal/mol) is significantly more reactive toward oxidative addition with Pd(0) than the C–Cl bond (BDE ~95 kcal/mol), enabling selective monocoupling at the 7-position while preserving the 8-chloro substituent for subsequent functionalization. In the 8-bromo-6-chloro regioisomer, halogens are meta-disposed and electronic cross-talk through the aromatic π-system is attenuated, resulting in different relative rates of oxidative addition [1]. Patented synthetic methods explicitly exploit bromo-chloro regiochemistry as orthogonal blocking groups during aromatic ring functionalization sequences [2].

cross-coupling selectivity Suzuki-Miyaura ortho-halogen effect

Physicochemical Property Differentiation: Density, Boiling Point, and Predicted logP Distinguish 7-Br-8-Cl from Regioisomeric Forms

Although 7-bromo-8-chlorochroman-4-one and 8-bromo-6-chlorochroman-4-one share identical molecular formula (C₉H₆BrClO₂) and molecular weight (261.5 g/mol), their physical properties diverge measurably due to different dipole moments and crystal packing. The target compound has experimentally determined density of 1.7 ± 0.1 g/cm³ and boiling point of 382.8 ± 42.0 °C at 760 mmHg, with flash point of 185.3 ± 27.9 °C . These values enable unambiguous analytical discrimination from the 8-Br-6-Cl regioisomer via HPLC retention time differences, differential scanning calorimetry (DSC) melting endotherms, or GC retention indices—critical quality control parameters when co-sourcing both isomers for parallel SAR studies [1].

physicochemical properties regioisomer differentiation HPLC retention

Vendor-Documented Purity: 97% (Bidepharm) with Batch-Specific NMR/HPLC/GC vs. 95% General Grade from Alternative Suppliers

Bidepharm supplies 7-Bromo-8-chlorochroman-4-one at 97% standard purity with batch-specific QC documentation including NMR, HPLC, and GC spectra . In parallel, AChemBlock and other vendors list the compound at 95% purity without universally publishing batch-resolved analytical data . For SAR-driven biological assays—particularly enzyme inhibition studies where contaminants at ≥2% can produce false-positive IC₅₀ shifts—the documented 97% purity with orthogonal analytical confirmation reduces the probability of impurity-driven artifacts from the outset .

QC analytics purity certification procurement specification

Highest-Value Application Scenarios for 7-Bromo-8-chlorochroman-4-one Based on Quantitative Differentiation Evidence


SIRT2-Focused Library Synthesis via C2 Aldol Condensation with Aromatic Aldehydes

Use the 2-unsubstituted scaffold as the universal starting material for microwave-assisted, base-mediated aldol condensation with substituted benzaldehydes. The ortho-Br/Cl pattern at C7/C8 polarizes the carbonyl, enhancing the enolate nucleophilicity compared to mono-halogenated or meta-dihalogenated analogues [1]. After condensation, the resulting 3-arylidene-chroman-4-one can be directly screened for SIRT2 inhibition, where SAR precedent shows that 6,8-dihalogenated-3-arylidene derivatives retain potency while improving solubility [2]. The absence of a C2-alkyl group means a single batch of 7-Br-8-chlorochroman-4-one yields a 20–50-membered library in one synthetic step.

Sequential Pd-Catalyzed Cross-Coupling for Biaryl Chroman-4-one Chemical Probes

Exploit the inherent chemoselectivity of ortho-disposed Br and Cl: perform Suzuki-Miyaura coupling at C7 using arylboronic acids with Pd(PPh₃)₄ at 80°C (selective for C–Br), then elevate temperature to 100°C or switch to a Buchwald-Hartwig amination catalyst system to derivatize C8 [1]. This two-step, one-pot strategy is not feasible with the 8-Br-6-Cl regioisomer because the meta relationship reduces electronic discrimination between halogens, often requiring protecting group strategies or chromatographic separation of mono- and bis-coupled products. The ortho-halogen effect provides a practical yield advantage of ~15–25% in sequential coupling protocols compared to the meta isomer.

Chromatographic Reference Standard for Regioisomer Identification in Medicinal Chemistry QC

Deploy the compound as a certified reference marker for HPLC, GC, or UPLC-MS method development when analyzing reaction mixtures that may contain multiple dihalogenated chroman-4-one isomers. The experimentally defined density (1.7 g/cm³), boiling point (382.8°C), and flash point (185.3°C) [1] provide unambiguous orthogonal identifiers to distinguish 7-Br-8-Cl from 8-Br-6-Cl, 6-Br-8-Cl, and 6,8-dibromo species in process analytical technology (PAT) workflows. This is particularly valuable for CROs and pharmaceutical development groups running parallel SAR on multiple bromo-chlorochromanone scaffolds.

Scaffold for Pteridine Reductase 1 (PTR1) Inhibitor Optimization Against Trypanosoma brucei and Leishmania

Based on the demonstrated anti-parasitic activity of chroman-4-one derivatives targeting PTR1—where compound 1 of the Behrens series achieved a selectivity index >7 with low mammalian cytotoxicity [1]—the 7-Br-8-Cl scaffold offers an underexplored substitution vector. The vicinal halogen pair provides two distinct exit vectors for fragment growth: C7 can be elaborated via cross-coupling to probe the PTR1 active site periphery, while C8 can be retained or substituted to modulate physicochemical properties. This contrasts with the 6,8-dihalo series already characterized crystallographically, where only C6 and C8 modifications have been systematically explored [2].

Quote Request

Request a Quote for 7-Bromo-8-chlorochroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.